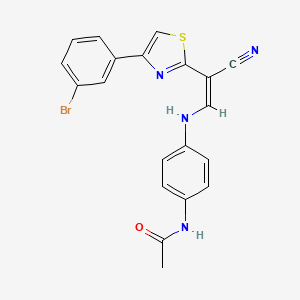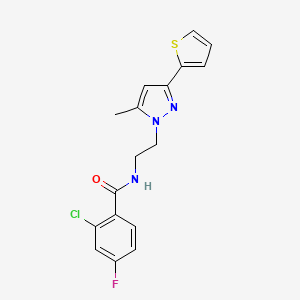![molecular formula C20H18N4O2 B2702050 2-(1H-1,3-benzodiazol-1-yl)-N-[2-(quinolin-8-yloxy)ethyl]acetamide CAS No. 1207034-59-0](/img/structure/B2702050.png)
2-(1H-1,3-benzodiazol-1-yl)-N-[2-(quinolin-8-yloxy)ethyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1H-1,3-benzodiazol-1-yl)-N-[2-(quinolin-8-yloxy)ethyl]acetamide is a complex organic compound that features both benzimidazole and quinoline moieties. These structures are known for their significant biological activities and are often found in pharmaceutical compounds. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,3-benzodiazol-1-yl)-N-[2-(quinolin-8-yloxy)ethyl]acetamide typically involves multiple steps, starting with the preparation of the benzimidazole and quinoline intermediates. The benzimidazole moiety can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions. The quinoline moiety can be prepared via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.
The final step involves the coupling of the benzimidazole and quinoline intermediates through an acetamide linkage. This can be achieved by reacting the benzimidazole intermediate with 2-(quinolin-8-yloxy)ethylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry techniques could be employed to enhance the efficiency and scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1H-1,3-benzodiazol-1-yl)-N-[2-(quinolin-8-yloxy)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the imidazole or quinoline rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base or catalyst.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced forms of the imidazole or quinoline rings.
Substitution: Various substituted benzimidazole or quinoline derivatives.
Applications De Recherche Scientifique
2-(1H-1,3-benzodiazol-1-yl)-N-[2-(quinolin-8-yloxy)ethyl]acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including antitumor, antimicrobial, and antiviral activities.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mécanisme D'action
The mechanism of action of 2-(1H-1,3-benzodiazol-1-yl)-N-[2-(quinolin-8-yloxy)ethyl]acetamide involves its interaction with various molecular targets. The benzimidazole and quinoline moieties can bind to specific sites on proteins or nucleic acids, potentially inhibiting their function. This binding can lead to the disruption of cellular processes, such as DNA replication or protein synthesis, resulting in the compound’s biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline: Known for its antitumor activity.
Ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate: Used in the synthesis of various heterocyclic compounds.
5-(2-(4-methoxyphenyl)-1H-benzo[d]imidazol-1-yl)quinolin-8-ol: Exhibits antimicrobial and antioxidant activities.
Uniqueness
2-(1H-1,3-benzodiazol-1-yl)-N-[2-(quinolin-8-yloxy)ethyl]acetamide is unique due to its dual benzimidazole and quinoline structure, which allows it to interact with a broader range of biological targets compared to compounds with only one of these moieties. This dual functionality enhances its potential as a therapeutic agent and broadens its range of applications in scientific research.
Propriétés
IUPAC Name |
2-(benzimidazol-1-yl)-N-(2-quinolin-8-yloxyethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2/c25-19(13-24-14-23-16-7-1-2-8-17(16)24)21-11-12-26-18-9-3-5-15-6-4-10-22-20(15)18/h1-10,14H,11-13H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJFHUGAFWPLVNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CC(=O)NCCOC3=CC=CC4=C3N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-benzoyl-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2701974.png)


![N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-({[3,3'-bithiophene]-5-yl}methyl)ethanediamide](/img/structure/B2701980.png)



![4-methanesulfonyl-N-(3-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propyl)-2-nitroaniline](/img/structure/B2701989.png)

